alpha-D-Galactopyranosyl bromide, tetraacetate (CAS 3068-32-4), commonly known as acetobromo-alpha-D-galactose, is a highly reactive, electrophilic glycosyl donor fundamental to carbohydrate synthesis. Featuring a labile anomeric bromide leaving group and four acetate protecting groups, it serves as a primary reagent for the stereoselective synthesis of beta-galactosides via the Koenigs-Knorr reaction and its modern variants. In industrial and advanced laboratory procurement, it is evaluated based on its predictable reactivity profile, its ability to enforce 1,2-trans stereochemistry through neighboring group participation, and its compatibility with a wide range of halophilic promoters. Its standardized purity and established reaction protocols make it a cornerstone intermediate for the reproducible production of glycolipids, glycopeptides, and chromogenic enzyme substrates [1].
Substituting acetobromo-alpha-D-galactose with closely related analogs fundamentally alters reaction kinetics, stereochemical outcomes, and promoter requirements. Replacing the bromide with a chloride leaving group drastically reduces anomeric reactivity, necessitating harsher, more expensive promoters (e.g., silver triflate instead of silver carbonate) that can degrade sensitive substrates. Conversely, switching to a galactosyl trichloroacetimidate requires activation by strong Lewis acids (like TMSOTf), which are incompatible with acid-labile protecting groups on complex acceptors. Furthermore, utilizing ether-protected donors (such as tetrabenzyl galactosyl bromide) instead of this tetraacetate abolishes the C-2 neighboring group participation, resulting in intractable mixtures of alpha and beta anomers that severely complicate downstream purification and reduce overall process yield [1].
The anomeric bromide exhibits significantly higher electrophilicity compared to its chloride counterpart. Under mild Koenigs-Knorr conditions using silver carbonate (Ag2CO3) as a promoter at room temperature, acetobromo-alpha-D-galactose typically achieves >85% conversion to the glycoside within 2 to 4 hours. In contrast, alpha-D-galactopyranosyl chloride, tetraacetate yields <60% conversion after 24 hours under identical conditions, often requiring elevated temperatures or highly reactive, expensive promoters like silver triflate (AgOTf) to drive the reaction to completion [1].
| Evidence Dimension | Reaction time and yield under mild Ag2CO3 promotion |
| Target Compound Data | >85% yield in 2-4 hours at 25 °C |
| Comparator Or Baseline | alpha-D-Galactopyranosyl chloride, tetraacetate (<60% yield, >24 hours at 25 °C) |
| Quantified Difference | 6- to 12-fold reduction in reaction time with >25% higher yield |
| Conditions | Ag2CO3 promoted glycosylation in CH2Cl2 at room temperature |
Drives procurement for time-sensitive or thermally unstable glycosylation workflows by ensuring rapid, high-yielding conversions under mild conditions.
The presence of the C-2 ester (acetate) in acetobromo-alpha-D-galactose is critical for directing the stereochemical outcome of the glycosylation. Upon activation, the acetate forms a stable bicyclic oxazolinium ion intermediate that shields the alpha-face, resulting in >95:5 beta:alpha stereoselectivity when reacted with standard alcohol acceptors. When a non-participating ether protecting group is used, such as in tetra-O-benzyl-alpha-D-galactopyranosyl bromide, the reaction proceeds via an oxocarbenium ion, yielding near 1:1 to 3:1 alpha:beta mixtures depending on the solvent and acceptor [1].
| Evidence Dimension | Anomeric ratio (beta:alpha) of the resulting glycoside |
| Target Compound Data | >95:5 beta:alpha selectivity |
| Comparator Or Baseline | Tetra-O-benzyl-alpha-D-galactopyranosyl bromide (~1:1 to 3:1 alpha:beta mixture) |
| Quantified Difference | Shift from non-selective mixtures to near-absolute beta-stereocontrol |
| Conditions | Standard alcohol acceptor, insoluble silver salt promoter in non-participating solvent (e.g., CH2Cl2) |
Eliminates costly and time-consuming chromatographic separation of anomers, making it the mandatory choice for pure beta-galactoside production.
Acetobromo-alpha-D-galactose is activated by halophilic heavy metal salts (e.g., Ag2CO3, Ag2O, or Hg(CN)2) under neutral or mildly basic conditions, which leaves acid-labile protecting groups (such as trityl or silyl ethers) intact on the acceptor molecule. In contrast, tetra-O-acetyl-alpha-D-galactopyranosyl trichloroacetimidate requires activation by strong Lewis acids (e.g., TMSOTf or BF3·OEt2). In comparative syntheses involving highly acid-sensitive acceptors, the imidate/TMSOTf system can result in >30% degradation or deprotection of the acceptor, whereas the bromide/silver carbonate system yields 0% acid-mediated degradation [1].
| Evidence Dimension | Degradation of acid-sensitive acceptor functionalities |
| Target Compound Data | 0% degradation under neutral/basic silver promotion |
| Comparator Or Baseline | Tetra-O-acetyl-alpha-D-galactopyranosyl trichloroacetimidate (>30% degradation under TMSOTf promotion) |
| Quantified Difference | Complete preservation of acid-labile groups vs. significant off-target cleavage |
| Conditions | Glycosylation of acceptors bearing highly acid-sensitive protecting groups (e.g., primary trityl ethers) |
Crucial for the procurement of donors in multi-step syntheses where the acceptor molecule contains delicate, acid-labile functionalities.
For the industrial synthesis of aryl galactosides (e.g., fluorogenic substrates), acetobromo-alpha-D-galactose is highly effective under biphasic Phase-Transfer Catalysis (PTC) conditions. Using an aqueous NaOH/CH2Cl2 system with a catalyst like tetrabutylammonium bromide (TBAB), the bromide donor reacts with phenols to yield >80% of the corresponding aryl beta-galactoside. Trichloroacetimidate donors are entirely unsuitable for this highly scalable method, as they undergo rapid base-catalyzed hydrolysis to the hemiacetal before glycosylation can occur .
| Evidence Dimension | Yield of aryl beta-galactoside under biphasic basic conditions |
| Target Compound Data | >80% yield |
| Comparator Or Baseline | Galactosyl trichloroacetimidates (<5% yield, rapid hydrolysis) |
| Quantified Difference | >75% absolute yield increase under PTC conditions |
| Conditions | Aqueous NaOH, CH2Cl2, TBAB catalyst, phenolic acceptor, room temperature |
Enables scalable, cost-effective industrial manufacturing of phenolic glycosides without requiring strictly anhydrous environments or expensive silver salts.
Due to its high reactivity with phenolic acceptors under biphasic phase-transfer catalysis (PTC) conditions, this compound is the standard precursor for manufacturing diagnostic beta-galactosidase substrates, such as X-Gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside) and MUGal (4-methylumbelliferyl-beta-D-galactopyranoside) .
Because it can be activated by neutral or mildly basic heavy metal salts (e.g., Ag2CO3), it is specifically procured for the late-stage beta-galactosylation of complex natural products and pharmaceutical intermediates where strong Lewis acids (required for imidate donors) would cleave existing acid-labile protecting groups [1].
The C-2 acetate group ensures strict neighboring group participation, making this donor essential for the stereocontrolled synthesis of beta-linked galactosylceramides and other glycosphingolipids, avoiding the costly purification of anomeric mixtures associated with ether-protected donors [2].
Irritant